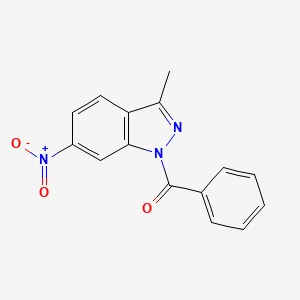
(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a nitro group at the 6th position and a methyl group at the 3rd position on the indazole ring, along with a phenylmethanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone typically involves the formation of the indazole ring followed by functionalization. One common method includes the cyclization of o-nitrobenzylamines with hydrazine derivatives under acidic conditions. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize byproducts. For example, transition metal-catalyzed reactions, such as those involving copper or palladium, can be employed to facilitate the formation of the indazole ring and subsequent functionalization steps .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenylmethanone moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole ring can interact with enzymes or receptors. These interactions can modulate various biological pathways, such as signal transduction or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methyl-1H-indol-1-yl)(phenyl)methanone: Similar structure but lacks the nitro group.
(3-Methyl-6-nitro-1H-indazol-1-yl)(3-nitro-5-(trifluoromethyl)phenyl)methanone: Contains additional nitro and trifluoromethyl groups.
Uniqueness
(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro and a methyl group on the indazole ring, along with the phenylmethanone moiety, allows for unique interactions with biological targets and chemical reagents .
Eigenschaften
CAS-Nummer |
62271-18-5 |
|---|---|
Molekularformel |
C15H11N3O3 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
(3-methyl-6-nitroindazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H11N3O3/c1-10-13-8-7-12(18(20)21)9-14(13)17(16-10)15(19)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
KDCMGLSTDAWFQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
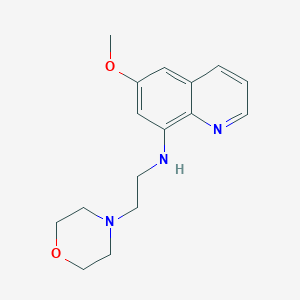
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
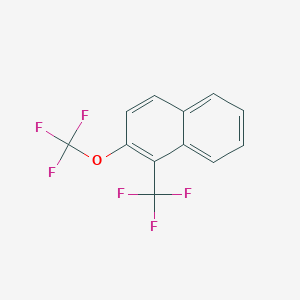
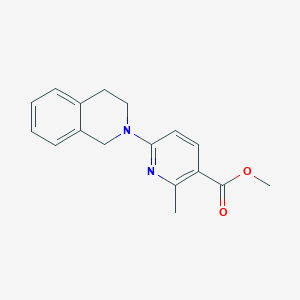
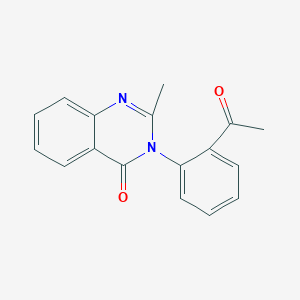

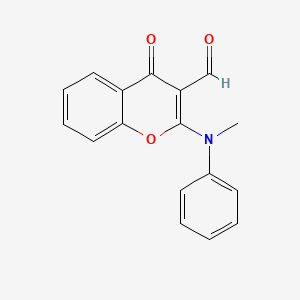




![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
